molecular formula C21H24N4O4 B234295 (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine CAS No. 151539-62-7

(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine

Cat. No. B234295
CAS RN: 151539-62-7
M. Wt: 396.4 g/mol
InChI Key: WFCADBVZUZQONR-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine, also known as MMDA, is a xanthine derivative that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In

Mechanism of Action

(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine's mechanism of action involves its ability to bind to the A2A adenosine receptor and block its activation. This results in increased dopamine release, which has been linked to the compound's psychoactive effects. (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine has also been found to have affinity for other adenosine receptor subtypes, as well as other neurotransmitter systems.
Biochemical and physiological effects:
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine release, (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine has been found to increase the release of other neurotransmitters such as serotonin and norepinephrine. It has also been found to have anti-inflammatory effects and to inhibit platelet aggregation.

Advantages and Limitations for Lab Experiments

(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine's selectivity for the A2A adenosine receptor makes it a useful tool for studying this receptor system. However, its psychoactive effects and potential for abuse make it unsuitable for use in human studies. Additionally, its limited solubility and stability can make it difficult to work with in the lab.

Future Directions

Future research on (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine could focus on its potential as a therapeutic agent for neurological disorders, as well as its potential as a tool for studying the adenosine receptor system. Other areas of interest could include exploring its effects on other neurotransmitter systems, investigating its anti-inflammatory effects, and developing more stable and soluble analogs for use in the lab.

Synthesis Methods

The synthesis of (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine involves the reaction of 1,3-dipropylxanthine with 3,4-methylenedioxyphenylacetonitrile in the presence of a base. The resulting product is then reduced with lithium aluminum hydride to yield (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the adenosine receptor system. (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine has been found to be a potent and selective antagonist of the A2A adenosine receptor, which has implications for the treatment of Parkinson's disease and other neurological disorders.

properties

CAS RN

151539-62-7

Product Name

(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C21H24N4O4/c1-4-10-24-19-18(20(26)25(11-5-2)21(24)27)23(3)17(22-19)9-7-14-6-8-15-16(12-14)29-13-28-15/h6-9,12H,4-5,10-11,13H2,1-3H3/b9-7+

InChI Key

WFCADBVZUZQONR-VQHVLOKHSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC4=C(C=C3)OCO4)C

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCO4)C

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCO4)C

synonyms

(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine

Origin of Product

United States

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